![molecular formula C14H19N5O3 B2440412 N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049378-07-5](/img/structure/B2440412.png)
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C14H19N5O3 and its molecular weight is 305.338. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
One of the key applications of similar compounds is in the synthesis of novel heterocyclic compounds that exhibit significant biological activities. For instance, research led by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation, which demonstrated potential in antimicrobial and insecticidal activities (Deohate & Palaspagar, 2020). Similarly, compounds featuring isoxazole and pyrrolo[3,4-d]isoxazole derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory properties, highlighting the diverse biological activities of these molecules (Zaki et al., 2016).
Fluorescent Probes for Carbon Dioxide Detection
Another innovative application involves the use of fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels. Wang et al. (2015) developed probes with aggregation-enhanced emission features suitable for the quantitative detection of CO2, demonstrating a significant fluorescence decrease in response to carbon dioxide (Wang et al., 2015). This application is critical for environmental monitoring and medical diagnostics.
Heterocyclic Synthesis
Heterocyclic compounds play a crucial role in pharmaceuticals, agrochemicals, and materials science. Studies such as those conducted by Kolar et al. (1996), illustrate the transformations of certain pyrido[1,2-a]pyrazine derivatives into imidazo[1,2-a]pyridines and other heterocycles, showcasing the versatility of these compounds in organic synthesis (Kolar, Tiŝler, & Pizzioli, 1996).
Catalytic Properties
Compounds with similar structural features have been used as ligands in catalysis, illustrating their importance in facilitating chemical reactions. For example, Mejuto et al. (2015) explored the catalytic properties of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, indicating the potential of these complexes in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-18(2)11(10-5-4-7-19(10)3)9-15-13(20)14(21)16-12-6-8-22-17-12/h4-8,11H,9H2,1-3H3,(H,15,20)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPIYONBQJMKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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